molecular formula C23H27N3O3 B2542821 N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-21-0

N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2542821
CAS No.: 892288-21-0
M. Wt: 393.487
InChI Key: QRMJFMVVCSHCGJ-UHFFFAOYSA-N
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Description

N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Biological Activity

Overview of N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

This compound is a synthetic compound belonging to the class of quinazoline derivatives. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound suggest potential interactions with various biological targets.

Pharmacological Properties

  • Anticancer Activity :
    • Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of a dioxo group in this compound may enhance its ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
    • Case studies have shown that similar compounds can inhibit specific kinases involved in cancer cell signaling pathways.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be relevant for treating conditions like arthritis or other inflammatory diseases.
  • Antimicrobial Activity :
    • Some quinazoline derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can often be correlated with their structural features:

Structural FeaturePotential Biological Activity
Dioxo groupEnhances reactivity with biological targets
Pentyl chainMay influence lipophilicity and membrane permeability
4-Methylphenethyl groupCould enhance binding affinity to specific receptors

Research Findings

Recent studies involving quinazoline derivatives have reported various mechanisms of action:

  • Inhibition of Kinase Activity : Many quinazoline compounds act as ATP-competitive inhibitors of kinases, which play crucial roles in cell signaling and proliferation.
  • Modulation of Gene Expression : Some derivatives have been shown to influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

  • Study on Quinazoline Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and found that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cells.
  • Anti-inflammatory Activity Assessment : In another study published in Pharmaceutical Biology, researchers tested various quinazoline compounds for their ability to inhibit TNF-alpha production in macrophages, demonstrating significant anti-inflammatory effects.

Properties

CAS No.

892288-21-0

Molecular Formula

C23H27N3O3

Molecular Weight

393.487

IUPAC Name

N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H27N3O3/c1-3-4-5-14-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-13-12-17-8-6-16(2)7-9-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,27)(H,25,29)

InChI Key

QRMJFMVVCSHCGJ-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C)NC1=O

solubility

not available

Origin of Product

United States

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